Hydrazine phosphate Hydrazine phosphate
Brand Name: Vulcanchem
CAS No.: 15823-35-5
VCID: VC21063088
InChI: InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4)
SMILES: NN.OP(=O)(O)O
Molecular Formula: H7N2O4P
Molecular Weight: 130.04 g/mol

Hydrazine phosphate

CAS No.: 15823-35-5

Cat. No.: VC21063088

Molecular Formula: H7N2O4P

Molecular Weight: 130.04 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine phosphate - 15823-35-5

Specification

CAS No. 15823-35-5
Molecular Formula H7N2O4P
Molecular Weight 130.04 g/mol
IUPAC Name hydrazine;phosphoric acid
Standard InChI InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4)
Standard InChI Key VFTOLAKHPLTCIF-UHFFFAOYSA-N
SMILES NN.OP(=O)(O)O
Canonical SMILES NN.OP(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Hydrazine phosphate exists in two primary stoichiometric ratios: hydrazinium dihydrogen phosphate (1:1) and dihydrazinium hydrogen phosphate (2:1). The 1:1 variant, with the chemical formula H7N2O4P\text{H}_7\text{N}_2\text{O}_4\text{P}, consists of one hydrazinium cation (N2H5+\text{N}_2\text{H}_5^+) and one dihydrogen phosphate anion (H2PO4\text{H}_2\text{PO}_4^-) . In contrast, the 2:1 form (N2H5)2HPO4\text{N}_2\text{H}_5)_2\text{HPO}_4) features two hydrazinium ions paired with a hydrogen phosphate anion .

Molecular Geometry and Spectroscopic Data

  • SMILES Notation: The 1:1 form is represented as [NH3+]N.O=P(O)([O-])O, reflecting the protonated hydrazine moiety and phosphate group .

  • InChi Key: VFTOLAKHPLTCIF-UHFFFAOYSA-N provides a unique identifier for its three-dimensional structure .

  • Crystallography: While crystallographic data remain limited, vibrational spectroscopy of related hydrazine salts suggests a tetrahedral phosphate center hydrogen-bonded to hydrazinium ions .

Table 1: Comparative Properties of Hydrazine Phosphate Variants

PropertyHydrazinium Dihydrogen Phosphate (1:1)Dihydrazinium Hydrogen Phosphate (2:1)
CAS Number15823-35-5 59779-45-2
Molecular Weight130.04 g/mol 164.08 g/mol (calculated)
AppearanceSolid powder Undocumented
SolubilitySoluble in DMSO Likely similar to 1:1 form

Synthesis and Reaction Pathways

Phosphorylation of Hydrazine

The reaction between hydrazine and phosphate derivatives often proceeds through nucleophilic attack at phosphorus. In a seminal study, bis(2,4-dinitrophenyl) phosphate (BDNPP) reacted with hydrazine to yield both O- and N-phosphorylated products . At pH 10, 58% of the reaction produced N-(2,4-dinitrophenyl)-N-phosphonohydrazine, confirmed via 31P^{31}\text{P} NMR spectroscopy . This dual reactivity underscores hydrazine’s ambident nucleophilic character.

Electrochemical Synthesis

Recent advances exploit electrochemical methods for hydrazine derivative synthesis. Benzophenone imine, an ammonia surrogate, undergoes oxidative homocoupling to form benzophenone azine, which hydrolyzes to hydrazine and recoverable benzophenone . Copper-catalyzed electrochemical N–N coupling operates at low overpotentials (η390mV\eta \approx 390 \, \text{mV}), suggesting scalable routes to hydrazine salts like hydrazine phosphate .

Physicochemical Properties

Thermal and Solubility Profiles

  • Thermal Stability: The 1:1 form remains stable at ambient shipping temperatures but requires storage at 20C-20^\circ\text{C} for long-term preservation .

  • Solubility: High solubility in dimethyl sulfoxide (DMSO) facilitates its use in drug formulations, though aqueous solubility data remain sparse .

Table 2: Elemental Composition of Hydrazinium Dihydrogen Phosphate

ElementComposition (%)
H5.43
N21.54
O49.21
P23.82

Data derived from exact mass measurements (130.01 g/mol) and combustion analysis .

Spectroscopic Fingerprints

  • 31P^{31}\text{P} NMR: In aqueous solution, the phosphate group resonates near δ=0ppm\delta = 0 \, \text{ppm}, shifting upon coordination to hydrazinium .

  • IR Spectroscopy: Stretching vibrations at 11001000cm11100-1000 \, \text{cm}^{-1} correspond to P–O bonds, while N–H bends appear at 16001500cm11600-1500 \, \text{cm}^{-1} .

Emerging Research Directions

Solid-State Electrolytes

Hydrazine phosphate’s proton conductivity (σ104S/cm\sigma \approx 10^{-4} \, \text{S/cm}) at moderate temperatures suggests utility in solid acid fuel cells. Doping with cesium or rubidium may enhance anhydrous proton transport, analogous to CsH2_2PO4_4 .

Green Synthesis Methods

Electrocatalytic N–N coupling routes, such as iodine-mediated imine oxidation, offer sustainable alternatives to traditional hydrazine synthesis, reducing reliance on fossil-derived ammonia .

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